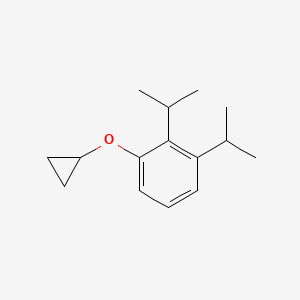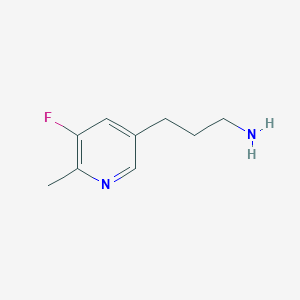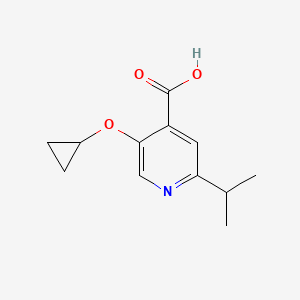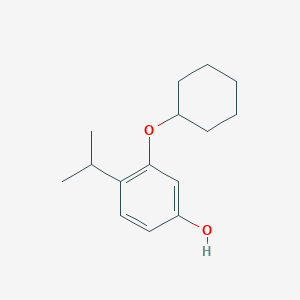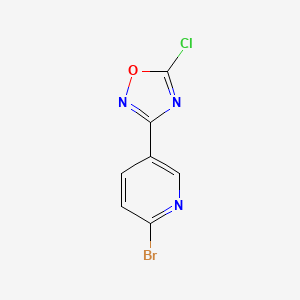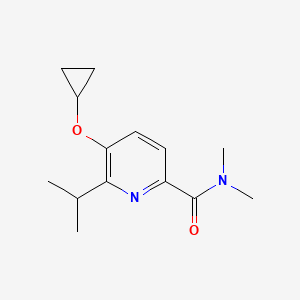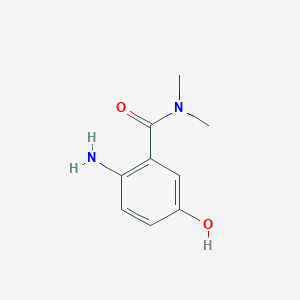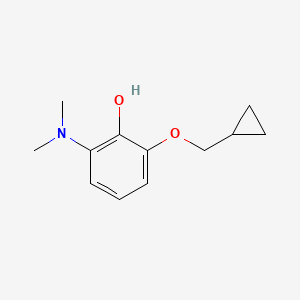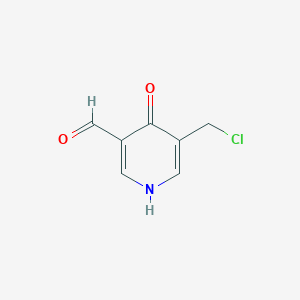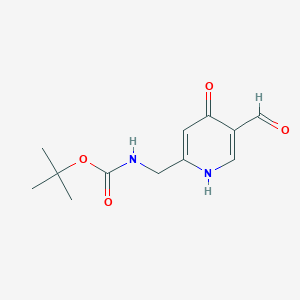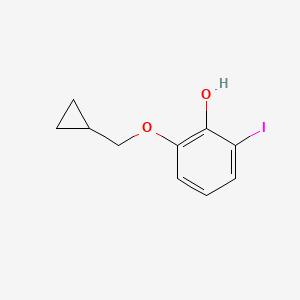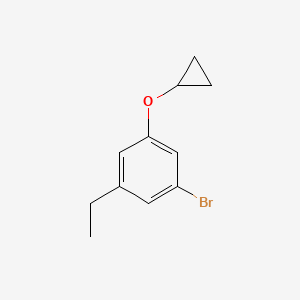
1-Bromo-3-cyclopropoxy-5-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-cyclopropoxy-5-ethylbenzene is an organic compound characterized by a benzene ring substituted with a bromine atom, a cyclopropoxy group, and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-cyclopropoxy-5-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-cyclopropoxy-5-ethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-cyclopropoxy-5-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of appropriate reagents and conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
1-Bromo-3-cyclopropoxy-5-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-cyclopropoxy-5-ethylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropoxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Bromo-3-ethylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxy-5-ethylbenzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
1-Bromo-3-methoxy-5-ethylbenzene: Contains a methoxy group instead of a cyclopropoxy group, altering its electronic properties.
Uniqueness: 1-Bromo-3-cyclopropoxy-5-ethylbenzene is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H13BrO |
|---|---|
Peso molecular |
241.12 g/mol |
Nombre IUPAC |
1-bromo-3-cyclopropyloxy-5-ethylbenzene |
InChI |
InChI=1S/C11H13BrO/c1-2-8-5-9(12)7-11(6-8)13-10-3-4-10/h5-7,10H,2-4H2,1H3 |
Clave InChI |
HCIYJKBWIUFUBH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)Br)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



